N-in-formyl-L-tryptophan hydrochloride
Description
Contextualization within Tryptophan Metabolism and Derivatives Research
The metabolic journey of tryptophan in the body is complex, with the majority, up to 95%, being catabolized through the kynurenine (B1673888) pathway. youtube.com The initial and rate-limiting step of this crucial pathway involves the enzymatic conversion of L-tryptophan into N'-formylkynurenine. nih.govnih.govnih.gov This reaction is catalyzed by the heme-dependent enzymes tryptophan 2,3-dioxygenase (TDO), primarily in the liver, and indoleamine 2,3-dioxygenase (IDO), which is expressed in various tissues. youtube.comnih.govnih.gov
N'-formylkynurenine is subsequently hydrolyzed by formamidase to yield kynurenine. nih.gov The study of N-in-formyl-L-tryptophan and its derivatives provides insight into the regulation of the kynurenine pathway, which is implicated in immune response, neurological function, and the development of certain diseases. nih.gov Researchers utilize compounds like N-in-formyl-L-tryptophan hydrochloride to investigate the enzymes and intermediates involved in this pathway, contributing to a deeper understanding of human health and disease. chemimpex.com
Historical Perspectives on its Discovery and Initial Research Significance
The broader context for the study of this compound begins with the discovery of tryptophan itself by Hopkins and Cole in 1901. oup.com The exploration of tryptophan derivatives for various scientific applications followed. The significance of the N-in-formyl modification, in particular, gained prominence in the field of peptide synthesis.
In the 1970s, researchers began to investigate the use of the formyl group as a protecting group for the indole (B1671886) side chain of tryptophan during peptide synthesis. A notable publication by Yamashiro and Li in 1973 detailed the protection of tryptophan with the formyl group. nih.gov Subsequent research, such as a 1979 study by Löw and Kisfaludy, further explored the utility of the N-in-formyl group in preventing side reactions, specifically the tert-butylation of the tryptophan indole ring during the acidolytic removal of tert-butyloxycarbonyl (Boc) protecting groups. nih.gov While these studies highlighted its potential, they also noted limitations, such as instability under certain conditions, which defined its specific applications in peptide chemistry. nih.gov
Role as a Key Intermediate or Derivative in Scientific Investigations
The primary role of this compound in scientific investigations is as a key intermediate or a protected derivative, particularly in the realm of synthetic organic chemistry and pharmaceutical development. chemimpex.com
In peptide synthesis, the indole side chain of tryptophan is susceptible to oxidation and modification by cationic species. peptide.com The use of a protecting group on the indole nitrogen, such as the formyl group in N-in-formyl-L-tryptophan, can mitigate these undesirable side reactions. peptide.com Specifically, in Boc-based solid-phase peptide synthesis (SPPS), Boc-Trp(For)-OH is employed to protect the tryptophan residue. peptide.com
Furthermore, this compound serves as a valuable building block in the synthesis of more complex molecules. chemimpex.com It is utilized as an intermediate in the development of pharmaceuticals, with a particular focus on those targeting neurological disorders due to its structural relationship to serotonin (B10506). chemimpex.com Research has also demonstrated its use in the synthesis of tryptophan analogues for investigating the structure-activity relationships of bioactive peptides, such as the antibacterial agent argyrin A. rsc.org The reactivity of the formylated indole makes it a versatile precursor for creating a variety of substituted tryptophan derivatives for both biochemical and medicinal chemistry research.
Chemical Data for this compound
| Property | Value |
| CAS Number | 38023-86-8 |
| Molecular Formula | C₁₂H₁₂N₂O₃·HCl |
| Molecular Weight | 268.74 g/mol |
| Appearance | Off-white powder |
| Melting Point | 214-220 °C (decomposes) |
| Purity | ≥99% (HPLC) |
Properties
Molecular Weight |
268.7 |
|---|---|
Origin of Product |
United States |
Chemical Synthesis Methodologies and Derivatization Strategies
Synthesis of Research-Oriented Analogues and Derivatives
N-in-formyl-L-tryptophan hydrochloride serves not only as a protected amino acid for synthesis but also as a starting point for creating specialized analogues for research.
The indole (B1671886) moiety of tryptophan has intrinsic fluorescent properties that are sensitive to its local environment, making it a natural probe in protein studies. However, to enhance or alter these properties for specific applications, the indole ring, including the N-in position, can be modified. N-in-formyl-L-tryptophan can be a precursor to these derivatives.
Research has focused on creating tryptophan analogues with distinct spectrophotometric characteristics to facilitate the study of protein structure and conformational changes. nih.gov
N-Alkylation : Replacing the formyl group with a methyl group (N-methylation) at the indole nitrogen can improve fluorescence properties. nih.gov
Heterocyclic Analogues : The synthesis of azatryptophans, where a carbon atom in the indole ring is replaced by nitrogen, results in fluorophores with significantly shifted absorption and emission spectra. This spectral separation is highly desirable for studies in proteins containing multiple native tryptophan residues. nih.gov
Tricyclic Derivatives : The creation of more rigid, tricyclic tryptophan analogues can also be used to develop fluorophores with unique photophysical properties for probing protein environments. nih.gov
These modifications allow for the development of a toolkit of fluorescent probes that can be incorporated into peptides or proteins to study conformational dynamics, binding events, and enzyme mechanisms.
The primary biochemical application of N-in-formyl-L-tryptophan is its use as a building block in peptide synthesis. acs.org The α-amino and α-carboxyl groups are the reactive handles used to form peptide bonds.
Solid-Phase Peptide Synthesis (SPPS) : This is the most widespread application. In SPPS, the N-in-formyl group serves as a permanent protecting group for the indole side chain, preventing its acid-catalyzed degradation during the repetitive cleavage of temporary protecting groups on the α-amino group. researchgate.netoup.com
α-Amino Group Protection : For stepwise peptide assembly, the α-amino group of N-in-formyl-L-tryptophan is temporarily protected, commonly with a Fluorenylmethyloxycarbonyl (Fmoc) or t-Butyloxycarbonyl (Boc) group. nih.govfishersci.no
α-Carboxyl Group Activation : The α-carboxyl group is activated, often using coupling reagents like DCC, to facilitate the formation of a peptide bond with the free amino group of the growing peptide chain, which is anchored to a solid resin support. nih.govyoutube.com
Analytical Derivatization : For analytical purposes, such as quantification by High-Performance Liquid Chromatography (HPLC), the α-amino group can be derivatized with fluorogenic reagents like o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) to enhance detection sensitivity. nih.govchromatographyonline.com The carboxyl group can be esterified for analysis by gas chromatography. sigmaaldrich.com
Table 2: Summary of Derivatizations for Biochemical Applications
| Functional Group | Derivatization/Modification | Purpose | Application Context | Reference(s) |
|---|---|---|---|---|
| α-Amino Group | Protection with Fmoc or Boc | Temporary blocking of the amine to ensure regioselective peptide bond formation. | Solid-Phase Peptide Synthesis (SPPS) | nih.govfishersci.no |
| α-Carboxyl Group | Activation with coupling reagents (e.g., DCC) | Facilitates nucleophilic attack by an amino group to form a peptide bond. | Solid-Phase Peptide Synthesis (SPPS) | nih.gov |
| α-Amino Group | Derivatization with OPA or FMOC | Adds a fluorescent tag for sensitive detection. | Analytical Chemistry (HPLC) | nih.govchromatographyonline.com |
| Indole Nitrogen | Protection with Formyl group | Prevents side reactions and degradation of the indole ring. | Peptide Synthesis | researchgate.netacs.orgoup.com |
Isotopic Labeling Strategies for Tracer Studies
The use of isotopically labeled compounds is a cornerstone of modern biomedical research, enabling the elucidation of metabolic pathways, the study of enzyme kinetics, and the quantification of endogenous molecules. For a compound like Nα-formyl-L-tryptophan, isotopic labeling allows researchers to trace its absorption, distribution, metabolism, and excretion (ADME) without altering its fundamental chemical properties. wikipedia.orgscripps.edu The primary isotopes used for this purpose are stable isotopes such as Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). medchemexpress.com These non-radioactive isotopes can be incorporated into the molecule and subsequently detected and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.com
The preparation of isotopically labeled Nα-formyl-L-tryptophan hydrochloride for tracer studies involves a two-stage process: first, the synthesis of isotopically labeled L-tryptophan, followed by its formylation and conversion to the hydrochloride salt.
Synthesis of Isotopically Labeled L-Tryptophan
Several strategies exist for the synthesis of L-tryptophan labeled with stable isotopes. These can be broadly categorized into chemical and enzymatic methods.
Chemical Synthesis: Traditional chemical synthesis routes can produce isotopically substituted L-tryptophan. rsc.org These methods often involve the use of isotopically enriched starting materials that are commercially available, albeit sometimes at a high cost. rsc.org For instance, the asymmetric Strecker synthesis or reductive amination can be adapted to incorporate isotopic labels. rsc.org However, these approaches may require challenging stereoselective steps to obtain the desired L-enantiomer with high purity. rsc.org
Enzymatic Synthesis: Enzymatic methods offer a highly selective and environmentally friendly alternative for producing isotopically labeled amino acids. rsc.org Enzymes such as tryptophan synthase can catalyze the formation of L-tryptophan from precursors like indole and L-serine. chim.it By using isotopically labeled precursors, the label can be specifically incorporated into the final tryptophan molecule. For example, using ¹³C-labeled L-serine in a reaction with unlabeled indole will yield ¹³C-labeled L-tryptophan. rsc.org A particularly efficient method involves a biosynthetic cascade using enzymes like L-threonine aldolase (B8822740) and an engineered β-subunit of tryptophan synthase, starting from simpler labeled precursors like glycine (B1666218) and formaldehyde. rsc.org This modular approach allows for the facile and cost-effective production of various L-tryptophan isotopologues. rsc.org
Formylation of Isotopically Labeled L-Tryptophan
Once the isotopically labeled L-tryptophan is obtained, the next step is the introduction of the formyl group at the α-amino position. This can be achieved through various formylating agents. A common method involves the use of a mixture of formic acid and acetic anhydride.
Following the formylation reaction, the resulting Nα-formyl-L-tryptophan can be converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as diethyl ether or isopropanol. The hydrochloride salt often provides better stability and handling characteristics for the final compound.
Table of Isotopically Labeled L-Tryptophan Precursors
| Labeled Precursor | Isotope(s) | Resulting Labeled Tryptophan |
| L-Tryptophan-d5 | ²H | Nα-formyl-L-tryptophan-d5 |
| L-Tryptophan-¹³C₁₁ | ¹³C | Nα-formyl-L-tryptophan-¹³C₁₁ |
| L-Tryptophan-¹⁵N₂ | ¹⁵N | Nα-formyl-L-tryptophan-¹⁵N₂ |
| L-Serine-¹³C₃ | ¹³C | L-Tryptophan-¹³C₃ (side chain) |
| Glycine-¹³C₂, ¹⁵N | ¹³C, ¹⁵N | L-Tryptophan-¹³C₂, ¹⁵N (backbone) |
Biosynthetic Pathways, Metabolic Intermediacy, and Biological Precursors
Endogenous Formation and Enzymatic Processes in Biological Systems
The formation of N-formyl-L-kynurenine is an oxygen-dependent process that incorporates both atoms of molecular oxygen into the tryptophan substrate. acs.org This reaction is a crucial control point for the flux of tryptophan through the kynurenine (B1673888) pathway.
Two structurally distinct enzymes have been identified to catalyze the conversion of L-tryptophan to N-formyl-L-kynurenine:
Tryptophan 2,3-dioxygenase (TDO): First discovered in the 1930s, TDO is primarily expressed in the liver of mammals. ed.ac.ukportlandpress.com It is a tetrameric, heme-containing enzyme that exhibits high specificity for its substrate, L-tryptophan. portlandpress.comacs.org TDO ensures that tryptophan in excess of what is needed for protein synthesis is channeled into the kynurenine pathway for energy production or synthesis of vital cofactors like NAD+. acs.org
Indoleamine 2,3-dioxygenase (IDO): IDO was first isolated in 1967 and is found in many eukaryotes. portlandpress.com Unlike the liver-specific TDO, IDO is expressed ubiquitously throughout the body, except in the liver. portlandpress.com IDO is a monomeric enzyme and displays a broader substrate specificity compared to TDO, being able to metabolize D-tryptophan, tryptamine, and serotonin (B10506), in addition to L-tryptophan. portlandpress.com The expression of IDO, particularly IDO1, is induced by pro-inflammatory cytokines, linking tryptophan metabolism directly to the immune response. mdpi.comnih.gov
| Enzyme | Primary Location | Quaternary Structure | Substrate Specificity | Key Role |
|---|---|---|---|---|
| Tryptophan 2,3-dioxygenase (TDO) | Liver | Tetramer | Highly specific for L-Tryptophan | Metabolic homeostasis of tryptophan |
| Indoleamine 2,3-dioxygenase (IDO) | Ubiquitous (extrahepatic) | Monomer | Broad (L-Trp, D-Trp, Serotonin) | Immune regulation |
The enzymes TDO and IDO are dioxygenases, not formyltransferases. They catalyze the addition of a molecule of dioxygen (O2) across the 2,3-double bond of the indole (B1671886) ring of tryptophan, which leads to the cleavage of the pyrrole (B145914) ring to form N-formyl-L-kynurenine. nih.govpnas.org The catalytic mechanism is complex and has been the subject of extensive research.
The general steps of the proposed mechanism are:
Binding of Substrate and Oxygen: The reaction cycle begins with the binding of L-tryptophan to the ferrous (Fe2+) heme iron in the enzyme's active site, followed by the binding of molecular oxygen to form a ternary complex. acs.org
Oxygen Activation: The binding of oxygen to the iron center activates it, leading to a species best described as a ferric-superoxide (Fe3+-O2•−). acs.orgacs.org
Attack on the Indole Ring: The activated oxygen then attacks the indole ring of tryptophan. While several mechanisms have been proposed, including a Criegee or dioxetane rearrangement, recent evidence points towards a process involving an epoxide intermediate. ed.ac.uknih.govacs.org
Ring Cleavage and Product Formation: This attack leads to the cleavage of the C2-C3 bond of the indole ring and the incorporation of both oxygen atoms, resulting in the formation of the N-formyl-L-kynurenine product. acs.orgacs.org
The mechanism of dioxygen incorporation by TDO and IDO has been confirmed through isotopic labeling studies. Experiments using mass spectrometry with 18O2-labeled molecular oxygen demonstrated that both oxygen atoms in the N-formyl-L-kynurenine product originate from a single molecule of O2. nih.gov These tracer studies have been instrumental in distinguishing the dioxygenase mechanism from monooxygenase or other oxidative reactions. nih.gov
Metabolomic approaches, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), have become powerful tools for studying the kynurenine pathway. psychogenics.comnih.gov These methods allow for the sensitive and specific quantification of tryptophan and its various catabolites, including N-formyl-L-kynurenine and L-kynurenine. psychogenics.com The use of stable isotope-labeled internal standards in these analyses provides high accuracy and is crucial for understanding the flux and regulation of the pathway in various physiological and pathological states. nih.gov For instance, studies using stable isotope-labeled L-kynurenine have been employed to investigate its subsequent metabolic fate in the brain. psychogenics.com
Integration within Tryptophan Metabolic Networks
N-formyl-L-kynurenine is not an endpoint but a crucial metabolic intermediate that sits at the gateway of the kynurenine pathway. Its formation dictates the entry of tryptophan into a cascade that produces several neuroactive and immunologically active compounds. frontiersin.orgresearchgate.net
N-formyl-L-kynurenine is the very first metabolite formed from tryptophan in the KP. frontiersin.orgtaylorandfrancis.com Its synthesis by IDO or TDO is the pathway's rate-limiting step, making these enzymes major targets for therapeutic intervention in diseases where the KP is dysregulated, such as in cancer and neurological disorders. frontiersin.orged.ac.uk Although often viewed as a transient precursor to kynurenine, recent research suggests that N-formyl-L-kynurenine itself may have unique chemical reactivity and biological roles beyond its simple hydrolysis. nih.govbiorxiv.orgbiorxiv.org
N-formyl-L-kynurenine is rapidly and efficiently hydrolyzed to yield L-kynurenine and formate (B1220265). frontiersin.orgnih.gov This reaction is catalyzed by the enzyme kynurenine formamidase (KFase), also known as arylformamidase. nih.govnih.govuniprot.org
Enzyme: Kynurenine Formamidase (KFase) / Arylformamidase (AFMID) nih.govuniprot.org
Reaction: N-formyl-L-kynurenine + H2O → L-kynurenine + Formate nih.govuniprot.org
Interconnections with Other Indole Metabolism Branches in Research Models
While not an endogenous metabolite, N-in-formyl-L-tryptophan hydrochloride is a valuable compound in research models for investigating the complex network of indole metabolism, including the kynurenine and serotonin pathways. Its structural similarity to L-tryptophan allows it to be used as a tool to probe and understand these critical biological systems.
Kynurenine Pathway Investigation: The kynurenine pathway is central to immune regulation and neuroinflammation, and its dysregulation is implicated in numerous diseases. mdpi.comnih.gov In research, synthetic tryptophan derivatives are used to study the specificity and kinetics of the pathway's enzymes, such as IDO and TDO. By introducing a modified substrate like N-in-formyl-L-tryptophan, researchers can assess how alterations to the indole ring affect the initial, rate-limiting steps of tryptophan catabolism. This provides insights into the structural requirements for enzyme-substrate interactions and can aid in the design of inhibitors or modulators of this pathway for therapeutic purposes. nih.gov
Serotonin Pathway and Neurological Research: The availability of tryptophan in the brain is the primary rate-limiting factor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine). frontiersin.orgnih.gov The serotonin pathway is crucial for regulating mood, sleep, and cognition. bris.ac.uk this compound is utilized in pharmaceutical development and research targeting neurological disorders due to its structural relationship to the serotonin precursor. chemimpex.com Studies using such derivatives help elucidate how modifications to the tryptophan molecule might influence its transport across the blood-brain barrier and its subsequent conversion to serotonin. This line of research is critical for developing novel therapeutic agents for psychiatric and neurological conditions. researchgate.net
Microbial Indole Metabolism: A significant portion of dietary tryptophan is metabolized by the gut microbiota, producing a variety of indole derivatives that act as important signaling molecules between the microbiome and the host. frontiersin.org These microbial metabolites can influence intestinal barrier function and host immunity. Research models, including in-vitro studies with bacterial cultures and studies in germ-free animals, can utilize N-in-formyl-L-tryptophan to investigate how modifications to the indole nitrogen affect microbial tryptophan metabolism. This helps to understand the substrate specificity of bacterial enzymes like tryptophanase and to explore how different indole derivatives may impact host-microbe signaling pathways.
The following table summarizes the research applications of N-in-formyl-L-tryptophan in studying various branches of indole metabolism.
| Research Application Area | Metabolic Branch Studied | Research Objective |
| Enzyme Kinetics & Inhibition | Kynurenine Pathway | To understand the substrate specificity of enzymes like IDO and TDO and to develop potential therapeutic inhibitors. |
| Pharmaceutical Development | Serotonin Pathway | To design and develop novel drugs for neurological and psychiatric disorders by studying modified precursors. chemimpex.com |
| Peptide Synthesis | General Protein/Peptide Research | Used as a protected form of tryptophan (Trp(For)) to prevent unwanted side-reactions during the synthesis of complex peptides for research. chemimpex.com |
| Host-Microbe Interaction | Microbial Indole Pathway | To investigate how modifications to the tryptophan molecule affect its metabolism by gut bacteria and the resulting signaling molecules. frontiersin.org |
Molecular Interactions, Enzymatic Modulation, and Mechanistic Elucidation
Interactions with Key Enzyme Systems and Binding Proteins
The primary enzymes in the catabolism of tryptophan are Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). These enzymes catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway, converting L-tryptophan into N-formyl-kynurenine. rcsb.orgebi.ac.uk Given the structural similarity of N-in-formyl-L-tryptophan to the natural substrate, its interaction with these enzymes is of significant scientific interest.
While N-in-formyl-L-tryptophan hydrochloride is a subject of research, specific kinetic data detailing its interaction as a substrate or inhibitor with IDO1 and TDO are not extensively documented in publicly available literature. To provide context for the enzymatic environment, the kinetic parameters for the natural substrate, L-tryptophan, are well-characterized.
IDO1 generally exhibits a high affinity for L-tryptophan, with reported Michaelis-Menten constant (Kₘ) values around 20 µM. wwpdb.org In contrast, TDO, which is primarily active in the liver, has a lower affinity for L-tryptophan, with a Kₘ value of approximately 190 µM. wwpdb.org The catalytic activity (kcat) of human TDO for L-tryptophan has been measured at 2.1 s⁻¹. wwpdb.org These differing affinities suggest that IDO1 is efficient at metabolizing tryptophan at low physiological concentrations, while TDO's role is more pronounced at higher tryptophan levels. wwpdb.org
The immediate product of L-tryptophan oxidation by these enzymes is N-formyl-kynurenine, which is rapidly hydrolyzed by arylformamidase (also known as kynurenine formamidase) to L-kynurenine. ebi.ac.ukusc.edu The kinetic efficiency of these enzymes with their natural substrate provides a critical baseline for evaluating the potential interactions of tryptophan analogues like N-in-formyl-L-tryptophan.
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | Source |
|---|
There is no direct evidence in the reviewed literature to suggest that N-in-formyl-L-tryptophan functions as an allosteric modulator of IDO1 or TDO. However, the principle of allosteric modulation of IDO1 by tryptophan metabolites has been established. For instance, N-acetylserotonin (NAS), a metabolite of the serotonin (B10506) pathway, has been identified as a positive allosteric modulator (PAM) of IDO1. rcsb.org Studies demonstrated that NAS directly binds to IDO1, enhancing its enzymatic activity in both in vitro and in vivo models, which suggests that binding sites distinct from the active site exist on the enzyme that can accommodate tryptophan derivatives and influence catalysis. rcsb.org This finding opens the possibility that other modified tryptophan compounds could exert similar regulatory effects, though such a role for N-in-formyl-L-tryptophan has not been specifically reported.
Specific co-crystallography or Nuclear Magnetic Resonance (NMR) studies detailing the binding of N-in-formyl-L-tryptophan to a protein target are not prominently available. A data-linking error was noted where a public chemical database (PubChem) associated N-formyl-L-tryptophan with Protein Data Bank (PDB) entry 7UGW. However, detailed analysis of this entry and its primary publication reveals the structure to be of M. tuberculosis DNA gyrase in a complex with DNA and the antibiotic evybactin, with no involvement of N-in-formyl-L-tryptophan. rcsb.orgwwpdb.orgrcsb.org
While direct structural data is lacking, related research provides insight into how such interactions can be characterized. For example, NMR spectroscopy has been successfully used to study the binding of L-tryptophan to the trp RNA-binding attenuation protein (TRAP). These studies revealed large changes in the chemical shifts of the ligand upon binding, indicating a significant conformational rearrangement of the tryptophan molecule within the protein's binding pocket. Furthermore, theoretical studies have explored the conformational space of the related compound N-formyl-l-tryptophanamide using computational methods, comparing the results with experimental X-ray crystallography data from the PDB to understand stable conformations. usc.edu Such integrated approaches combining NMR, X-ray crystallography, and computational chemistry are vital for elucidating the atomic-level details of ligand-protein interactions. ebi.ac.uk
Receptor Ligand Binding and Signal Transduction Interrogation (In Vitro/In Silico)
The "N-formyl" moiety is a key structural feature of ligands for a specific class of G-protein coupled receptors known as the Formyl Peptide Receptors (FPRs). There are three human isoforms: FPR1, FPR2, and FPR3. These receptors are pattern recognition receptors that recognize N-formylated peptides, which are often derived from bacterial or mitochondrial proteins, and initiate inflammatory responses. The N-formyl group is considered important for optimal interaction with FPR1 and FPR2.
Given its structure, N-in-formyl-L-tryptophan is a putative ligand for these receptors. However, specific studies determining its binding affinity (e.g., dissociation constant, Kd) for any of the FPR isoforms using recombinant receptors or cellular models have not been identified in the reviewed scientific literature. For context, the archetypal FPR1 agonist, N-formyl-methionyl-leucyl-phenylalanine (fMLF), binds to FPR1 with high affinity.
As G-protein coupled receptors, FPRs transduce signals across the cell membrane upon ligand binding, leading to the activation of intracellular signaling cascades. These pathways can include calcium mobilization and the activation of various kinases.
In vitro assays using cell-free systems—such as isolated cell membranes containing recombinant receptors—are standard methods for directly interrogating the initial steps of signal transduction (e.g., GTPγS binding assays to measure G-protein activation). While it is hypothesized that N-in-formyl-L-tryptophan, as a potential FPR agonist, would modulate these cascades, no specific studies using this compound in cell-free systems to quantify its effect on intracellular signaling have been found. The existing literature primarily focuses on the signaling effects of more established FPR ligands.
Non-Enzymatic Molecular Associations and Chemical Reactivity Studies in Model Systems
In the realm of biochemical and pharmaceutical research, understanding the non-enzymatic interactions and inherent chemical reactivity of a compound is paramount to elucidating its potential biological roles and liabilities. This section delves into the molecular associations of this compound with key biological macromolecules in model systems and explores its chemical adduct formation and degradation pathways outside of enzymatic catalysis.
Interactions with Macromolecules (e.g., Nucleic Acids, Lipids) in Model Systems
The interaction of small molecules with macromolecules such as nucleic acids and lipids can significantly influence their bioavailability, transport, and ultimately their mechanism of action. While direct studies on this compound are limited, the behavior of its parent molecule, L-tryptophan, and related derivatives in model systems provides valuable insights into potential interactions.
The indole (B1671886) ring of tryptophan is a key structural feature that governs its interactions with biological molecules. nih.gov This aromatic moiety can participate in a variety of non-covalent interactions, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. nih.govnih.govrsc.org These interactions are crucial for the structure and function of proteins and their recognition of other biomolecules. nih.gov
Interactions with Nucleic Acids:
Research on tryptophan-containing peptides has demonstrated non-covalent binding to DNA. mdpi.com The indole ring can intercalate between the base pairs of the DNA double helix or bind to the grooves of the DNA structure. mdpi.com The presence of a formyl group on the indole nitrogen of N-in-formyl-L-tryptophan could potentially modulate these interactions. The formyl group, being electron-withdrawing, might alter the electrostatic potential of the indole ring, thereby influencing its stacking interactions with DNA bases.
Interactions with Lipids:
The interaction of tryptophan residues with lipid bilayers is critical for the anchoring and folding of membrane proteins. nih.govnih.gov Studies using model lipid membranes have shown that the tryptophan indole side chain preferentially localizes at the lipid-water interface. nih.govnih.gov It is proposed that dipole-dipole interactions and steric factors are significant drivers for the positioning and orientation of tryptophan within the membrane. nih.gov For this compound, the introduction of the formyl group could impact its partitioning and orientation within a lipid bilayer. The increased polarity from the formyl group might lead to a more superficial localization at the membrane interface compared to unmodified tryptophan.
Table 1: Summary of Potential Interactions of this compound with Macromolecules in Model Systems
| Interacting Macromolecule | Type of Interaction | Potential Effect of Formyl Group |
| Nucleic Acids (DNA) | Non-covalent (intercalation, groove binding) | Altered electrostatic potential of the indole ring, potentially modifying binding affinity and mode. |
| Lipids (Bilayers) | Interfacial binding, hydrophobic interactions, dipole-dipole interactions | Increased polarity may lead to a more superficial localization at the membrane interface. |
Chemical Adduct Formation and Degradation Pathways
The chemical stability and degradation profile of a compound are critical parameters, particularly in the context of its storage and biological activity. The formyl group in this compound introduces a reactive site that can participate in specific chemical reactions, leading to adduct formation and distinct degradation pathways.
Chemical Adduct Formation:
A significant chemical reactivity of N(in)-formyl-tryptophan is the intramolecular or intermolecular transfer of the formyl group. It has been demonstrated that the formyl group can migrate from the indole nitrogen to a free Nα-amino group of a peptide. nih.gov This irreversible transfer, termed "transformylation," results in the formation of an Nα-formyl truncated by-product. nih.gov This reaction is sequence-dependent and can occur during peptide synthesis. nih.gov This inherent reactivity suggests that this compound could potentially form adducts with other nucleophilic biomolecules in a non-enzymatic manner.
Degradation Pathways:
The degradation of tryptophan itself is a well-studied process, often initiated by oxidation. nih.govnih.govresearchgate.netresearchgate.net Factors such as exposure to light, heat, reactive oxygen species, and metals can lead to the formation of various degradation products. nih.govresearchgate.net Common degradation pathways involve the oxidation of the indole ring. nih.govnih.gov
For N-in-formyl-L-tryptophan, the presence of the formyl group can influence its degradation profile. The formyl group is known to be labile to basic or nucleophilic conditions. nih.gov Under such conditions, deformylation would yield L-tryptophan, which would then be subject to its characteristic degradation pathways. Additionally, the oxidation of the indole ring can still occur, potentially leading to a different set of degradation products compared to unmodified tryptophan due to the electronic influence of the formyl group. For instance, oxidation of tryptophan can lead to the formation of kynurenine and N-formylkynurenine. researchgate.net While the latter shares a formyl group, its formation from N-in-formyl-L-tryptophan would involve a different initial substrate.
Table 2: Potential Chemical Reactivity of this compound
| Reactivity Type | Description | Potential Products |
| Adduct Formation | Transfer of the formyl group to a nucleophile. | Nα-formylated peptides or other biomolecule adducts. nih.gov |
| Degradation | Deformylation under basic/nucleophilic conditions. | L-tryptophan, which can further degrade. |
| Degradation | Oxidation of the indole ring. | Oxidized N-in-formyl-L-tryptophan derivatives. |
Advanced Analytical and Detection Methodologies in Research
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of N-in-formyl-L-tryptophan, providing the necessary separation from its parent compound, L-tryptophan, and other related metabolites.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis and quality control of N-in-formyl-L-tryptophan. Commercial preparations of N-in-formyl-L-tryptophan hydrochloride and its derivatives, such as Nα-Fmoc-Nin-formyl-L-tryptophan, are routinely assessed for purity using HPLC, often achieving ≥99% purity. usbio.netchemimpex.com
While specific research articles detailing the quantitative analysis of N-in-formyl-L-tryptophan in biological samples are not prevalent, methods developed for its precursor, tryptophan, and its downstream metabolite, N-formyl-L-kynurenine, offer a clear blueprint for its analysis. escholarship.orgscielo.br A typical method involves reversed-phase HPLC, which separates compounds based on their hydrophobicity.
For detection, Ultraviolet (UV) absorbance is commonly employed. The indole (B1671886) ring in the tryptophan structure provides a strong chromophore, allowing for sensitive detection at wavelengths between 254 nm and 280 nm. escholarship.orgscielo.br Fluorescence detection offers even greater sensitivity and selectivity for tryptophan and its derivatives. nih.gov
Table 1: Representative HPLC Conditions for Analysis of Tryptophan and Related Metabolites
| Parameter | Condition | Source |
|---|---|---|
| Column | Reversed-phase C18 (e.g., µBondapak C18, 10 µm) | escholarship.org |
| Mobile Phase | Isocratic or gradient elution with an aqueous buffer and an organic modifier. Example: 10 mM sodium acetate (B1210297) (pH 4.8) with methanol (B129727) or acetonitrile. | escholarship.orgscielo.br |
| Flow Rate | 1.0 - 2.0 mL/min | escholarship.org |
| Detection | UV Absorbance at 254 nm or 267 nm | escholarship.orgscielo.br |
| Temperature | Ambient (e.g., ~20°C) | escholarship.org |
| Sensitivity | Capable of detecting picomole (pmol) amounts. | escholarship.org |
This table summarizes a general HPLC setup applicable for the analysis of this compound, based on established methods for structurally similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, but its application to amino acids and their derivatives like N-in-formyl-L-tryptophan is contingent on a crucial preliminary step: derivatization. Due to their low volatility and polar nature, these compounds cannot be directly analyzed by GC. nih.gov
The derivatization process converts the non-volatile analyte into a volatile derivative suitable for GC analysis. A common method is silylation, which involves replacing active hydrogens in the carboxyl and amine groups with a trimethylsilyl (B98337) (TMS) group. nih.gov For instance, L-tryptophan can be converted into a tris-TMS derivative for GC-MS analysis. hmdb.ca A similar approach would be necessary for N-in-formyl-L-tryptophan, likely targeting the carboxylic acid hydrogen and the indole nitrogen hydrogen.
The process involves:
Extraction: Isolating the analyte from the sample matrix.
Derivatization: Reacting the extract with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov
GC Separation: Injecting the volatile derivative onto a GC column (e.g., a 5%-phenyl-95%-dimethylpolysiloxane capillary column) for separation. hmdb.ca
MS Detection: Identifying and quantifying the compound based on its mass spectrum and retention time.
Although effective, the requirement for derivatization makes GC-MS less common than HPLC for the routine analysis of tryptophan metabolites. nih.gov
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC. In CE, charged molecules are separated within a narrow fused-silica capillary under the influence of a high-voltage electric field. technologynetworks.comsciex.com The separation is based on differences in the charge-to-mass ratio of the analytes, which dictates their electrophoretic mobility. sciex.com
Research has demonstrated the successful separation of tryptophan and a wide array of its metabolites using Capillary Zone Electrophoresis (CZE), the simplest form of CE. nih.gov In a typical CZE method, a buffer system is chosen to optimize the charge state and, therefore, the separation of the components. For tryptophan and its metabolites, alkaline buffers (e.g., pH 9.6) have been shown to provide optimal resolution, with detection commonly performed via UV absorbance. nih.gov
While specific applications of CE for this compound are not extensively documented, the proven success of the technique for separating complex mixtures of closely related tryptophan derivatives indicates its high potential for this purpose. nih.govnih.gov Micellar Electrokinetic Capillary Chromatography (MEKC), a variant of CE that uses surfactants to separate both charged and neutral molecules, has also been effectively used for tryptophan metabolites. nih.gov
Mass Spectrometry-Based Detection and Identification
Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of N-in-formyl-L-tryptophan. It is almost always coupled with a chromatographic separation technique like HPLC (LC-MS) or GC (GC-MS).
Electrospray Ionization (ESI) is the preferred ionization method for analyzing tryptophan metabolites from liquid solutions, as it is a "soft" ionization technique that typically generates intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. nih.govyoutube.com This is crucial for accurately determining the molecular weight of the analyte.
For N-in-formyl-L-tryptophan (Molecular Weight: 232.23 g/mol ), ESI-MS in positive ion mode would be expected to produce a prominent ion at a mass-to-charge ratio (m/z) of 233.1 [M+H]⁺. Studies on similar tryptophan derivatives show that the presence of the α-carboxyl group tends to suppress the in-source fragmentation that is sometimes observed with metabolites like tryptamine. nih.gov This stability makes ESI an ideal source for introducing the intact molecule into the mass spectrometer for further analysis.
Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural confirmation by inducing and analyzing the fragmentation of a selected precursor ion. In an LC-MS/MS experiment, the intact protonated molecule of N-in-formyl-L-tryptophan (m/z 233.1) would be isolated in the first mass analyzer and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed in the second mass analyzer, creating a unique fragmentation fingerprint.
While a published MS/MS spectrum for N-in-formyl-L-tryptophan is not available in the search results, a theoretical fragmentation pattern can be proposed based on the known fragmentation of L-tryptophan. mdpi.com The fragmentation of protonated L-tryptophan (m/z 205.1) characteristically involves the loss of the side chain, leading to prominent product ions.
Table 2: Predicted MS/MS Fragmentation of Protonated N-in-formyl-L-tryptophan [M+H]⁺
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Fragment Identity |
|---|---|---|---|
| 233.1 | 215.1 | 18 (H₂O) | Loss of water |
| 233.1 | 187.1 | 46 (HCOOH) | Loss of formic acid |
| 233.1 | 174.1 | 59 (CH₃NO) | Cleavage of the amino acid backbone |
| 233.1 | 130.1 | 103 (C₄H₅NO₂) | Indole methyl cation (characteristic tryptophan fragment) |
This table presents a theoretical fragmentation pattern based on chemical principles and fragmentation of related compounds.
This MS/MS analysis is exceptionally specific and allows for the differentiation of N-in-formyl-L-tryptophan from other isomers and related compounds, making it the gold standard for unambiguous identification in complex biological samples. nih.govmdpi.com
Electrochemical and Biosensor Development for Research Applications
Electrochemical methods offer a highly sensitive, rapid, and often cost-effective approach for the detection of tryptophan and its derivatives. mdpi.com These techniques are based on the inherent electroactivity of the tryptophan's indole group, which can be easily oxidized. mdpi.com Research in this area focuses on the development of novel electrode materials and biosensors to enhance the selectivity and sensitivity of detection.
A variety of modified electrodes have been fabricated for this purpose. For example, sensors using trimetallic CuZnCo nanoparticles have demonstrated excellent performance for tryptophan oxidation, with a wide linear range and a low detection limit of 1.1 µM. mdpi.com Other advanced catalysts include iridium-zirconium nanoparticles supported on carbon nanotubes (Ir-Zr/CNT) and composites of molybdenum disulfide and graphitic carbon nitride (MoS₂/S@g-CN). researchgate.netnih.gov The Ir-Zr/CNT-modified glassy carbon electrode showed a linear response to L-tryptophan from 20–500 µM with an even lower detection limit of 0.06 µM. researchgate.net
Beyond voltammetric methods, electrogenerated chemiluminescence (ECL) offers exceptional sensitivity. An ECL-based sensor using a boron-doped diamond electrode achieved a remarkable limit of detection of 0.4 nM for L-tryptophan by monitoring the light emitted during its electrochemical oxidation. mdpi.com These diverse electrochemical sensors have been successfully applied to the analysis of tryptophan in real-world samples, demonstrating their robustness and practicality for research applications. mdpi.comresearchgate.net
Table 5: Performance of Various Electrochemical Sensors for L-Tryptophan Detection
| Electrode Modifier / Sensor Type | Detection Principle | Linear Range | Limit of Detection (LOD) | Sensitivity | Source(s) |
| Trimetallic CuZnCo Nanoparticles | Differential Pulse Voltammetry | 5 - 230 µM | 1.1 µM | 0.1831 µA µM⁻¹ cm⁻² | mdpi.com |
| Iridium-Zirconium/Carbon Nanotubes (Ir-Zr/CNT) | Voltammetry | 20 - 500 µM | 0.06 µM | 0.0003 mA/µM cm² | researchgate.net |
| SrTiO₃@RGO Nanocomposite | Amperometry | 30 nM - 917.3 µM | 7.15 nM | 9.11 µA µM⁻¹ cm⁻² | researchgate.net |
| Boron-Doped Diamond Electrode | Electrogenerated Chemiluminescence (ECL) | 0.005 - 1 µM | 0.4 nM | Not specified | mdpi.com |
| Graphite Rod (from batteries) | Differential Pulse Voltammetry | Not specified | 1.73 µM | Not specified | nih.gov |
Computational and Theoretical Investigations
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-in-formyl-L-tryptophan hydrochloride, molecular docking studies are instrumental in predicting its binding affinity and interaction patterns with protein targets. While specific docking studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on L-tryptophan and its other derivatives. nih.govrsc.org
The addition of the N-in-formyl group to the indole (B1671886) ring of tryptophan introduces significant changes to its electronic and steric properties. This modification can influence how the molecule interacts with protein binding pockets. The formyl group, with its carbonyl oxygen, can act as a hydrogen bond acceptor, potentially forming new interactions with amino acid residues in a protein's active site.
Key interactions that would be modeled in a typical molecular docking simulation include:
Hydrogen Bonding: The carboxyl and amino groups of the amino acid backbone, as well as the formyl group's oxygen, are potential sites for hydrogen bonding.
π-π Stacking: The indole ring of the tryptophan moiety can engage in π-π stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, and histidine. mdpi.comrsc.org
Hydrophobic Interactions: The indole ring also contributes to hydrophobic interactions within the binding pocket.
A hypothetical docking study of this compound into a protein active site would likely show a combination of these interactions, with the specific geometry and strength of binding being dependent on the topology and chemical nature of the protein's binding site. For instance, in studies of tryptophan analogues targeting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), the orientation of the indole ring and its substituents is critical for binding and inhibitory activity. nih.govrsc.org
Quantum Chemical Studies of Reactivity, Electronic Structure, and Conformational Landscapes
Quantum chemical methods are employed to investigate the electronic structure, reactivity, and conformational possibilities of molecules with a high degree of accuracy. For N-in-formyl-L-tryptophan, these studies provide a fundamental understanding of its intrinsic properties.
A comprehensive conformational space analysis of a closely related compound, N-formyl-l-tryptophanamide, was performed using a genetic algorithm combined with electronic structure calculations at the RHF/6-31G+(d) and DFT/B3LYP/6-31G+(d) levels of theory. nih.gov This study identified the most stable conformers and the interactions that stabilize them. The lowest energy conformer was found to have a folded backbone, stabilized by a strong intramolecular hydrogen bond. nih.gov This hydrogen bond forms between the carbonyl oxygen of the formyl group and the hydrogen of the amine group. nih.gov
Further stabilizing interactions were observed between the formyl group's carbonyl oxygen and a neighboring C-H group on the pyrrole (B145914) ring, as well as between the N-terminus hydrogen and the indole ring. nih.gov These theoretical findings were in agreement with experimental X-ray crystallography data from the Protein Data Bank (PDB). nih.gov
Such quantum chemical calculations are crucial for:
Determining Stable Geometries: Identifying the lowest energy conformations of the molecule.
Analyzing Electronic Properties: Understanding the distribution of electron density, which dictates the molecule's reactivity.
Predicting Spectroscopic Properties: Calculating properties that can be compared with experimental data, such as NMR chemical shifts.
The insights from these studies are vital for building accurate parameters for higher-level computational methods like molecular dynamics simulations.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of molecules over time, allowing for the study of their conformational stability and how they interact with their environment. While specific MD simulations for this compound are not readily found in the literature, the methodology has been extensively applied to tryptophan-containing peptides and proteins. nih.gov
MD simulations of this compound would typically involve placing the molecule in a simulated aqueous environment to observe its behavior. Key insights that could be gained include:
Conformational Flexibility: Assessing the range of shapes the molecule can adopt in solution and the timescale of transitions between different conformations.
Solvation Effects: Understanding how water molecules arrange around the solute and the role of hydration in stabilizing certain conformations.
Interaction Dynamics with Proteins: When simulated in complex with a protein, MD can reveal the stability of the binding pose predicted by molecular docking and the detailed dynamics of the ligand-protein interactions over time.
For example, MD simulations of tryptophan synthase have been used to study the structural and dynamical behavior of the enzyme at different temperatures, highlighting the role of specific residues in maintaining stability and function. nih.gov Similar approaches could be used to understand how the formylation of tryptophan affects its interaction dynamics within a peptide or at a protein binding site.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues in Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of N-in-formyl-L-tryptophan, QSAR studies can be a powerful tool in the drug discovery process.
A typical QSAR study involves the following steps:
Data Collection: A dataset of compounds with known chemical structures and measured biological activities (e.g., inhibitory concentration, IC50) is compiled.
Descriptor Calculation: A large number of numerical descriptors representing the physicochemical properties of the molecules are calculated. These can include electronic, steric, and hydrophobic parameters.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
Biological Activities and Mechanistic Studies in in Vitro and Ex Vivo Research Models
Cellular Uptake, Transport Mechanisms, and Intracellular Localization Studies
The mechanisms governing the entry of N-in-formyl-L-tryptophan into cells and its subsequent location are not well-defined in the scientific literature. However, insights can be drawn from studies on its parent compound, L-tryptophan.
There is currently no direct evidence identifying specific transporters for N-in-formyl-L-tryptophan. The transport of its precursor, L-tryptophan, is mediated by multiple systems, primarily the L-type amino acid transporter 1 (LAT1, also known as SLC7A5), which is responsible for the influx of large neutral amino acids. scirp.orgnih.gov Studies in human fibroblast cells show that tryptophan transport is facilitated mainly by the LAT1 isoform at both low (nanomolar) and high (micromolar) concentrations. nih.gov Furthermore, a high-affinity transport system, augmented by interferon-γ (IFN-γ) and the expression of IDO1, has been identified. nih.govmdpi.com This system is crucial for initiating immune suppression by depleting extracellular tryptophan. nih.gov It remains to be determined whether the formylation of the indole (B1671886) nitrogen affects the affinity of N-in-formyl-L-tryptophan for these transport systems.
Specific studies detailing the subcellular distribution and compartmentalization of exogenously supplied N-in-formyl-L-tryptophan are not available in the current body of scientific literature. Its rapid conversion to L-kynurenine by kynurenine (B1673888) formidase suggests that its intracellular presence may be transient. nih.gov
Modulation of Cellular Processes and Signaling Pathways
Research into the direct effects of N-in-formyl-L-tryptophan on cellular pathways is limited. Most studies focus on the downstream metabolites of the kynurenine pathway, which N-in-formyl-L-tryptophan initiates.
No dedicated transcriptomic or proteomic studies have been published that specifically analyze the global changes in gene expression or protein synthesis in response to treatment with N-in-formyl-L-tryptophan. Research on the parent molecule, L-tryptophan, has shown that its supplementation can alter the expression of genes and proteins related to protein synthesis and energy metabolism in bovine mammary cells, notably involving the mTOR signaling pathway. mdpi.com In bacteria, the trp operon, which contains genes for tryptophan synthesis, is tightly regulated by tryptophan levels through a repressor protein (TrpR) and attenuation mechanisms. khanacademy.orgwikipedia.org However, these findings relate to the precursor L-tryptophan, not its formylated derivative.
Direct studies on N-in-formyl-L-tryptophan's role in cell proliferation and apoptosis are scarce. However, research on its immediate metabolite, N-formylkynurenine (NFK), and other downstream products provides some context.
In some contexts, NFK has been found to negatively impact cell culture performance. Studies using HEK-293 cells identified NFK, a photodegradation product of tryptophan in cell culture media, as a chemical that results in reduced cell growth. researchgate.netnih.gov Conversely, in human pluripotent stem cells (hPSCs), an increase in intracellular N-formylkynurenine was associated with enhanced proliferation while maintaining pluripotency. nih.gov
Further down the metabolic pathway, other tryptophan catabolites have demonstrated clear effects on cell fate. L-kynurenine and picolinic acid have been shown to inhibit the proliferation of activated T cells and Natural Killer (NK) cells. nih.gov Additionally, metabolites such as 3-hydroxyanthranilic acid and quinolinic acid can selectively induce apoptosis in Th1 lymphocytes and thymocytes through a caspase-8-dependent mechanism. nih.gov Tryptophan deprivation itself, which is the initial consequence of IDO activation, can arrest T cells in the G1 phase of the cell cycle and sensitize them to Fas-mediated apoptosis. nih.gov
Table 1: Reported Effects of N-formylkynurenine (NFK) on Cell Proliferation in In Vitro Models
| Cell Line | Experimental Context | Observed Effect | Reference(s) |
|---|---|---|---|
| HEK-293 | Identified as a tryptophan degradant in photodegraded cell culture medium. | Reduced cell growth/performance. | researchgate.net, nih.gov |
The most significant biological role of N-in-formyl-L-tryptophan is its position as the first metabolite in the kynurenine pathway, which is a critical regulator of immunity. nih.govnih.gov The enzyme IDO1, which converts L-tryptophan to N-in-formyl-L-tryptophan, is induced by pro-inflammatory cytokines like IFN-γ and plays a key role in creating an immunosuppressive microenvironment. nih.govnih.gov This pathway's activation leads to tryptophan depletion and the production of bioactive kynurenines, which together suppress T-cell proliferation and can promote immune tolerance. nih.govnih.gov
A potential, though not yet directly demonstrated, mechanism of action for N-in-formyl-L-tryptophan could be through interaction with Formyl Peptide Receptors (FPRs). FPRs are G protein-coupled receptors expressed on phagocytic leukocytes and other cells that recognize N-formylated peptides, which are typically derived from bacteria or damaged mitochondria. nih.govfrontiersin.org This recognition triggers inflammatory responses such as chemotaxis and the release of inflammatory mediators. nih.gov The N-formyl group is essential for the potent activation of FPR1 and FPR2. nih.govnih.gov Given that N-in-formyl-L-tryptophan possesses this N-formyl group, it is plausible that it could act as a ligand for one of the FPR family members, but this hypothesis requires experimental validation.
Table 2: Overview of Formyl Peptide Receptors (FPRs) and Their Role in Inflammation
| Receptor | Key Ligands | Primary Function in Immune Cells | Reference(s) |
|---|---|---|---|
| FPR1 | High affinity for N-formylmethionyl-leucyl-phenylalanine (fMLF) and other bacterial/mitochondrial N-formyl peptides. | Potent chemoattractant; mediates phagocyte functions like migration, degranulation, and superoxide (B77818) production. | nih.gov, frontiersin.org |
| FPR2/ALX | Binds a diverse range of ligands including fMLF (lower affinity), lipoxin A4, and serum amyloid A. | Exhibits both pro-inflammatory and pro-resolving functions depending on the ligand. | nih.gov, nih.gov |
| FPR3 | Ligand profile is less characterized; does not respond to many classical bacterial formyl peptides. | Role in inflammation is still being elucidated; may be involved in basophil migration. | frontiersin.org |
N-in-formyl-L-tryptophan Hydrochloride as a Biochemical Probe or Research Tool
This compound serves as a valuable tool in biochemical and biophysical research, primarily for studying protein structure and function. Its utility as a biochemical probe stems from the specific interactions of its indole side chain and the formylated amino group, which can be used to investigate the binding pockets of enzymes and other proteins.
Detailed analyses of the binding of N-formyl-L-tryptophan to the active site of α-chymotrypsin have shown that the indole side chain resides in a hydrophobic pocket of the enzyme. scispace.comresearchgate.net It has been observed that in non-covalent complexes with the active site of chymotrypsin, N-formyl-L-tryptophan maintains a trigonal configuration around the carboxylate carbon, with one of the carboxylate oxygens forming a hydrogen bond with the N(3) nitrogen of a histidine residue (His57). rug.nl The peptide NH of the substrate likely forms a hydrogen bond with a main chain carbonyl group, and the carboxyl group is positioned near key catalytic residues, serine-195 and histidine-57. researchgate.net
The study of such interactions provides insight into enzyme-substrate recognition and the catalytic mechanism. The N-formyl group can influence the binding affinity and specificity compared to the unmodified amino acid, making it a useful compound for mapping the steric and electronic requirements of a protein's active site. The physicochemical properties of N-formyl-L-tryptophan are pertinent to its function as a biochemical probe.
Table 1: Physicochemical Properties of N-formyl-L-tryptophan
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₃ |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | (2S)-2-formamido-3-(1H-indol-3-yl)propanoic acid |
| CAS Number | 27520-72-5 |
| PDBe Ligand Code | NLF |
Data sourced from PubChem CID 152933 nih.gov
Use in Affinity Chromatography for Protein Identification
Development of Fluorescent or Isotopic Probes for In Vitro Investigations
The intrinsic fluorescence of the tryptophan indole ring is a widely exploited feature in protein science. google.com However, the development and use of this compound itself as a fluorescent probe have not been extensively reported. The introduction of the formyl group on the indole nitrogen could potentially modulate the fluorescence properties of the tryptophan moiety, such as its quantum yield and lifetime, which might be harnessed for specific research applications.
Similarly, the use of isotopically labeled this compound is not a common practice found in the literature. Isotopically substituted L-tryptophan is a valuable tool for mechanistic and structural analyses in biological systems. researchgate.net Formylation of tryptophan has been mentioned in the context of protein footprinting using mass spectrometry, where chemical labeling of amino acid side chains provides information about protein structure and interactions. nih.govutexas.edu In these methods, formylation is a chemical modification step rather than the use of a pre-synthesized this compound probe. The synthesis of isotopically labeled this compound could theoretically be achieved for use in nuclear magnetic resonance (NMR) studies of protein-ligand interactions or as a tracer in metabolic studies, but such applications are not currently established in the available scientific literature.
Table 2: Summary of N-formyl-L-tryptophan Binding Interactions with α-Chymotrypsin
| Interacting Moiety of N-formyl-L-tryptophan | Interacting Residue/Region in α-Chymotrypsin | Type of Interaction | Reference |
|---|---|---|---|
| Indole side chain | Hydrophobic pocket/slit | Hydrophobic interaction | scispace.comresearchgate.net |
| Carboxylate oxygen | N(3) of Histidine-57 | Hydrogen bond | rug.nl |
| Peptide NH | Main chain carbonyl | Hydrogen bond | researchgate.net |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes and Advanced Derivatization Methodologies
The efficient synthesis and derivatization of N-in-formyl-L-tryptophan and related compounds are fundamental to advancing its research. Future efforts are directed toward creating more efficient, scalable, and versatile chemical strategies.
Novel Synthetic Routes: Historically, the formyl group has been used as a protecting group for the indole (B1671886) nitrogen of tryptophan in peptide synthesis. acs.org Building on this, recent research has focused on more direct and practical laboratory-scale syntheses. One notable development is a convenient and reproducible procedure for synthesizing N(in)-formyltryptophan hydrobromide. nih.gov This method evaluated various inorganic and organoelement halides as acidic promoters for the direct N(in)-formylation of tryptophan, identifying phosphorus tribromide (PBr3) as a highly efficient and cost-effective option compared to reagents like bromotrimethylsilane. nih.gov The procedure has been successfully scaled up and applied to tryptophan derivatives, although its scope appears limited to indoles substituted at the C-3 position. nih.gov Other novel strategies have explored the synthesis of complex chimeras, such as tryptophan-proline structures, which are valuable tools for drug discovery and biological investigation. researchgate.net
Advanced Derivatization Methodologies: For analytical purposes, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is crucial to enhance the volatility and improve the chromatographic behavior of polar molecules like amino acids and their metabolites. sigmaaldrich.com Future research will likely adapt and refine these techniques for N-in-formyl-L-tryptophan.
Silylation: This common technique replaces active hydrogens on polar functional groups with a nonpolar moiety. sigmaaldrich.com The use of reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form more stable tert-butyl dimethylsilyl (TBDMS) derivatives is a promising avenue, though challenges such as the formation of multiple derivatives for tryptophan need to be optimized through careful control of reaction conditions. sigmaaldrich.com
Acylation and Esterification: A novel approach for the determination of tryptophan metabolites uses 2-bromo-4′-nitroacetophenone (BNAP) as a derivatization reagent prior to analysis by reversed-phase ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (RP-UHPLC-MS/MS). nih.gov The procedure has been optimized for reaction time, temperature, and reagent concentration in human plasma samples. nih.gov
Pictet-Spengler Reaction: This reaction can be used to convert tryptophan into a highly fluorescent 9-hydroxymethyl-beta-carboline (B1215269) derivative, enabling highly sensitive and specific quantification using spectrofluorometry or HPLC. nih.govresearchgate.net This method is effective for picomole-level analysis in biological samples like plasma ultrafiltrate and brain tissue. nih.gov
| Methodology | Description | Key Reagents/Techniques | Primary Application | Reference |
|---|---|---|---|---|
| Direct N-formylation | A practical, lab-scale synthesis of N(in)-formyltryptophan hydrobromide. | Phosphorus tribromide (PBr3), Formic Acid | Chemical Synthesis | nih.gov |
| Silylation | Derivatization for GC-MS analysis by replacing active hydrogens. | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | GC-MS Analysis | sigmaaldrich.com |
| BNAP Derivatization | Derivatization of carboxyl and amine groups for enhanced detection in LC-MS/MS. | 2-bromo-4′-nitroacetophenone (BNAP) | UHPLC-MS/MS Analysis | nih.gov |
| Pictet-Spengler Reaction | Converts tryptophan to a fluorescent β-carboline for sensitive detection. | Formaldehyde, Potassium Ferricyanide | HPLC with Fluorescence Detection | nih.gov |
Elucidation of Undiscovered Metabolic Branches and Enzymatic Roles
N-in-formyl-L-tryptophan is the initial product in the kynurenine (B1673888) pathway, which accounts for the vast majority of L-tryptophan catabolism. nih.govnih.gov It is formed through the oxidative cleavage of the indole ring of tryptophan by the heme-based dioxygenase enzymes indoleamine 2,3-dioxygenase (IDO1, IDO2) or tryptophan 2,3-dioxygenase (TDO). nih.govnih.gov Subsequently, the formyl group is rapidly removed by a formamidase to yield L-kynurenine. nih.govyoutube.com
While this primary metabolic fate is well-established, significant questions remain, representing key avenues for future research:
Regulation of Key Enzymes: The precise mechanisms regulating the activity and expression of IDO1, TDO, and formamidase in different tissues and pathological states are not fully understood. Future work will aim to uncover the upstream signaling cascades and transcriptional networks that control these enzymes, which could reveal new points of therapeutic intervention. qmul.ac.ukresearchgate.net
Gut Microbiome Influence: The gut microbiota plays a significant role in tryptophan metabolism, primarily through the indole pathway. mdpi.com However, the extent to which gut microbes can influence the kynurenine pathway, either by modulating host enzyme activity or by directly metabolizing N-in-formyl-L-tryptophan, is an emerging area of investigation. nih.gov
Post-Translational Modification: An intriguing and largely unexplored possibility is the role of tryptophan formylation as a post-translational modification (PTM) on proteins. The recent inclusion of formylated tryptophan in advanced protein structure prediction tools like AlphaFold Server suggests a growing recognition of this potential modification. alphafoldserver.com Future research will need to develop methods to detect and validate this PTM in vivo and elucidate its functional consequences for protein structure and activity.
| Enzyme | Reaction Catalyzed | Cofactors/Properties | Reference |
|---|---|---|---|
| Indoleamine 2,3-dioxygenase (IDO1, IDO2) | L-tryptophan + O₂ → N-formyl-L-kynurenine | Heme-containing dioxygenase; induced during inflammation. | nih.govnih.govqmul.ac.uk |
| Tryptophan 2,3-dioxygenase (TDO) | L-tryptophan + O₂ → N-formyl-L-kynurenine | Heme-containing dioxygenase; primarily located in the liver. | nih.gov |
| Formamidase (Kynurenine formamidase) | N-formyl-L-kynurenine → L-kynurenine + Formate (B1220265) | Hydrolytic enzyme. | nih.govyoutube.com |
Application in Advanced High-Throughput Analytical Techniques
The development of rapid, sensitive, and robust analytical methods is essential for studying the dynamics of N-in-formyl-L-tryptophan in complex biological systems. The trend is moving away from traditional, time-consuming methods toward advanced high-throughput techniques.
Future research will focus on the refinement and application of methods like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) or fluorescence detection. nih.govmdpi.com Key areas of development include:
Miniaturization and Automation: Automating sample preparation, including derivatization steps, can significantly increase throughput. nih.gov For instance, in-line pre-column derivatization with reagents like o-phthaldialdehyde (OPA) allows for the rapid analysis of tryptophan and its metabolites without manual intervention. nih.gov
Improved Separation and Detection: The use of modern UHPLC columns provides faster separation times and higher resolution compared to traditional HPLC. mdpi.com Coupling this with highly sensitive detectors, such as tandem mass spectrometers or fluorescence detectors set to the specific excitation and emission wavelengths of tryptophan metabolites, allows for accurate quantification at very low concentrations. nih.govnih.gov
Simplified Sample Preparation: Methodologies that reduce the complexity of sample handling are critical for high-throughput screening. The use of antioxidants like ascorbic acid to prevent tryptophan degradation during alkaline hydrolysis, for example, can eliminate the need for more laborious steps to remove oxygen. frontiersin.org
| Technique | Principle | Advantages for High-Throughput Analysis | Reference |
|---|---|---|---|
| UHPLC-MS/MS | Combines the high separation power of UHPLC with the specificity and sensitivity of tandem mass spectrometry. | High specificity, ability to measure multiple metabolites simultaneously, excellent sensitivity. | nih.gov |
| UHPLC with Fluorescence Detection | Utilizes the native fluorescence of indole compounds or fluorescent derivatives for detection. | Very high sensitivity for fluorescent compounds, cost-effective compared to MS. | mdpi.com |
| HPLC with In-line Derivatization | Automated derivatization (e.g., with OPA) within the HPLC system prior to separation. | Reduces manual sample handling, improves reproducibility, and increases sample throughput. | nih.gov |
Design and Validation of Novel Research Tools and Probes
To dissect the specific roles of N-in-formyl-L-tryptophan and its associated enzymes, researchers are designing novel chemical probes and tools. mskcc.org These tools are crucial for studying protein function in the native cellular environment and for validating new therapeutic targets.
Emerging research avenues include:
Enzyme Activity Probes: A key strategy involves synthesizing tryptophan analogues designed to act as mechanistic probes for enzymes like IDO1. nih.gov These compounds can help elucidate the catalytic cycle by potentially intercepting reaction intermediates. nih.gov For example, tryptophan analogues containing a strategically placed cyclopropane (B1198618) group have been designed to probe putative radical intermediates in the IDO1-mediated reaction. nih.gov
Fluorescent Probes: The development of fluorescent sensors for tryptophan and its metabolites is a rapidly advancing field. Metal-organic frameworks (MOFs), for instance, have been engineered to act as highly sensitive and selective fluorescent probes for L-tryptophan, offering detection limits at the micromolar level. researchgate.net Such probes could be adapted to specifically target N-in-formyl-L-tryptophan for cellular imaging and quantification.
Receptor Ligands: Formylated peptides are known to be potent chemoattractants for immune cells via N-formyl peptide receptors (FPRs). researchgate.net While N-in-formyl-L-tryptophan itself is not a peptide, research into designing tryptophan-containing dipeptide derivatives as selective FPR1 antagonists is an active area. nih.gov These studies provide a framework for investigating whether N-in-formyl-L-tryptophan or other small formylated molecules could interact with such receptors.
Radiolabeled Tracers: The synthesis of "no-carrier-added" radiolabeled analogues, such as alpha-[11C]methyl-L-tryptophan, provides invaluable tools for non-invasive imaging techniques like Positron Emission Tomography (PET). nih.gov Developing a specific tracer for N-in-formyl-L-tryptophan could allow for the in vivo visualization of IDO/TDO enzyme activity, offering diagnostic potential.
| Probe/Tool Type | Example/Concept | Research Application | Reference |
|---|---|---|---|
| Enzyme Mechanistic Probes | Cyclopropyl tryptophan analogues | To study the catalytic mechanism of IDO1 by trapping intermediates. | nih.gov |
| Fluorescent Probes | Europium-based Metal-Organic Frameworks (Eu-MOFs) | Sensitive and selective detection of L-tryptophan in biological samples. | researchgate.net |
| Receptor Antagonists | N-benzoyl-Trp-Phe-OMe dipeptides | To selectively inhibit Formyl Peptide Receptor 1 (FPR1) for studying inflammation. | nih.gov |
| Radiolabeled Tracers | alpha-[11C]methyl-L-tryptophan | For PET imaging of amino acid transport and metabolism in vivo. | nih.gov |
Integration with Systems Biology and Multi-Omics Approaches in Research
Understanding the full biological impact of N-in-formyl-L-tryptophan requires moving beyond single-pathway analysis and embracing a holistic, systems-level perspective. youtube.com Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, metabolomics, and metagenomics, are becoming indispensable for this purpose. frontiersin.org
Future research will increasingly rely on these integrated strategies:
Connecting Gene Expression to Metabolite Levels: By simultaneously measuring the expression of genes like IDO1 and TDO2 (transcriptomics) and the levels of N-in-formyl-L-tryptophan and other metabolites (metabolomics), researchers can build comprehensive models of pathway flux. Such studies have been applied to understand the role of tryptophan metabolism in conditions ranging from gastric cancer to sexual maturation in primates. nih.govnih.gov
Uncovering Host-Microbiome Interactions: Multi-omics is particularly powerful for dissecting the complex interplay between host and gut microbiota. researchgate.net Integrating metagenomic data (characterizing the gut bacteria) with host metabolomic and transcriptomic data can reveal how microbial activity influences the availability of tryptophan for the kynurenine pathway and how resulting metabolites like N-in-formyl-L-tryptophan might signal back to the host immune and nervous systems. nih.gov
Identifying Novel Biomarkers and Networks: Systems biology tools, such as network analysis and metabolic modeling, can analyze multi-omics datasets to identify novel correlations and potential causal relationships. youtube.com This can lead to the discovery of new biomarkers for disease prognosis or response to therapy. For example, prognostic models based on a signature of tryptophan metabolism-associated genes have been developed for gastric cancer. nih.gov This approach provides a powerful framework for placing N-in-formyl-L-tryptophan within the broader context of cellular and organismal physiology.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing N-in-formyl-L-tryptophan hydrochloride with high purity?
- Methodological Answer : The synthesis typically involves formylation of L-tryptophan using formic acid or acetic-formic anhydride under controlled conditions. To ensure high purity, employ orthogonal purification techniques such as reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity via H NMR (e.g., indole proton resonance at δ 7.1–7.3 ppm) and mass spectrometry (expected [M+H] at m/z 232.2) . Boc-protected intermediates (e.g., Boc-Trp(For)-OH) can also be used to prevent side reactions during synthesis .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : Store the compound in amber vials at –20°C under inert gas (e.g., argon) to prevent degradation via hydrolysis or oxidation. Monitor stability using accelerated aging studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis. Avoid exposure to light and moisture, as the indole moiety is photosensitive .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported stability data of this compound under varying pH conditions?
- Methodological Answer : Conduct systematic stability studies across a pH range (2–10) using buffered solutions (e.g., phosphate or citrate buffers) at 37°C. Analyze degradation products via LC-MS/MS to identify pH-dependent pathways (e.g., formyl group hydrolysis at acidic pH or indole ring oxidation at alkaline pH). Compare kinetic parameters (e.g., ) with literature values and validate using Arrhenius modeling .
Q. What strategies are effective for incorporating this compound into in vitro cellular assays without interference from serum proteins?
- Methodological Answer : Pre-incubate the compound with serum-free media or use dialysis to remove competing proteins. Quantify cellular uptake via fluorescence microscopy (if derivatized with a fluorophore) or LC-MS. Include controls with excess L-tryptophan to assess specificity of transport mechanisms (e.g., LAT1 transporter competition) .
Q. How should researchers analyze the compound’s interaction with cytochrome P450 enzymes in pharmacokinetic studies?
- Methodological Answer : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) in microsomal incubations with NADPH cofactor. Monitor metabolite formation via UPLC-QTOF-MS and calculate kinetic parameters (, ). Validate findings with chemical inhibition assays (e.g., ketoconazole for CYP3A4) .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for dose-response studies involving this compound in animal models?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Adhere to NIH guidelines for sample size calculation (power ≥80%, α=0.05) and pre-register protocols to minimize bias .
Q. How can researchers differentiate between on-target and off-target effects of this compound in signaling pathway studies?
- Methodological Answer : Employ CRISPR/Cas9-mediated knockout of the putative target (e.g., Ah receptor) and compare responses with wild-type cells. Use phosphoproteomics to map signaling cascades and validate findings with selective inhibitors (e.g., CH223191 for AhR antagonism) .
Toxicological & Safety Considerations
Q. What in vitro assays are suitable for assessing the genotoxic potential of this compound?
- Methodological Answer : Perform Ames tests (TA98 and TA100 strains ± metabolic activation) to evaluate mutagenicity. Combine with micronucleus assays in human lymphocytes and Comet assays to detect DNA strand breaks. Compare results with structurally related carcinogens (e.g., formaldehyde derivatives) and follow OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
